Bisdisulizole

Vue d'ensemble

Description

Le bisdisulizole disodique, également connu sous le nom commercial de Neo Heliopan AP, est un composé organique hydrosoluble principalement utilisé dans les produits de protection solaire pour absorber les rayons ultraviolets A (UVA) . Il s'agit d'un dérivé du benzimidazole, connu pour sa grande photostabilité et son efficacité à fournir une protection contre les rayonnements UVA .

Mécanisme D'action

Target of Action

Bisdisulizole, also known as this compound disodium, is primarily targeted towards UVA rays . It is a water-soluble organic compound that is added to sunscreen products to absorb these rays .

Mode of Action

The compound interacts with UVA rays, absorbing them and thereby preventing them from penetrating the skin and causing damage . This interaction results in a reduction of UVA-induced skin damage, including premature skin aging and skin cancer.

Biochemical Pathways

It is known that the compound works by absorbing uva rays, preventing them from interacting with the skin cells and causing damage .

Pharmacokinetics

As a topical agent, it is primarily intended to remain on the skin surface where it can absorb uva rays, rather than being absorbed into the body .

Result of Action

The primary result of this compound’s action is the prevention of UVA-induced skin damage. By absorbing UVA rays, it prevents these rays from penetrating the skin and causing cellular damage, which can lead to premature skin aging and skin cancer .

Méthodes De Préparation

Le bisdisulizole disodique est synthétisé par un procédé en plusieurs étapes impliquant la sulfonation de dérivés du benzimidazole. La voie de synthèse implique généralement les étapes suivantes :

Sulfonation du Benzimidazole : Le benzimidazole est sulfoné à l'aide d'acide sulfurique pour introduire des groupes d'acide sulfonique à des positions spécifiques sur le cycle benzimidazole.

Réaction de Couplage : Le benzimidazole sulfoné est ensuite couplé à un dérivé de phénylène pour former la structure finale du this compound.

Neutralisation : Le composé résultant est neutralisé avec de l'hydroxyde de sodium pour former le sel disodique, le rendant hydrosoluble.

Les méthodes de production industrielle impliquent des étapes similaires, mais sont optimisées pour une production à grande échelle, assurant un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Le bisdisulizole disodique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés de sulfone.

Réduction : Les réactions de réduction peuvent convertir les groupes d'acide sulfonique en sels sulfonates.

Substitution : Le composé peut subir des réactions de substitution où les groupes d'acide sulfonique sont remplacés par d'autres groupes fonctionnels.

Les réactifs couramment utilisés dans ces réactions comprennent l'acide sulfurique pour la sulfonation, l'hydroxyde de sodium pour la neutralisation et divers agents oxydants et réducteurs pour des transformations spécifiques . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de Recherche Scientifique

Le this compound disodique est largement utilisé dans la recherche scientifique en raison de ses propriétés uniques :

Mécanisme d'Action

Le this compound disodique exerce ses effets en absorbant les rayonnements UVA et en les convertissant en formes d'énergie moins nocives, telles que la chaleur . Ce processus implique l'excitation des électrons au sein de la molécule, qui libèrent ensuite de l'énergie lorsqu'ils retournent à leur état fondamental. Les cibles moléculaires comprennent les chromophores au sein du composé qui sont responsables de l'absorption des UV .

Applications De Recherche Scientifique

Bisdisulizole disodium is widely used in scientific research due to its unique properties:

Comparaison Avec Des Composés Similaires

Le bisdisulizole disodique est unique par rapport aux autres filtres UVA en raison de sa grande photostabilité et de sa solubilité dans l'eau . Des composés similaires comprennent :

Avobenzone : Un autre filtre UVA, mais moins photostable que le this compound disodique.

Bemotrizinol : Un filtre UV à large spectre avec une grande photostabilité, mais non hydrosoluble.

Bisoctrizole : Un filtre UV à large spectre avec une grande photostabilité et une solubilité dans l'eau, mais une structure chimique différente.

Le this compound disodique se distingue par sa combinaison de grande photostabilité et de solubilité dans l'eau, ce qui le rend particulièrement efficace dans les formulations de crème solaire .

Activité Biologique

Bisdisulizole, also known as bis-disulizole disodium, is a chemical compound primarily utilized as a UV filter in sunscreens and other cosmetic products. It is recognized for its ability to absorb ultraviolet (UV) radiation, particularly in the UVA range. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential effects on human health, and environmental implications.

This compound functions by absorbing UV radiation, thus preventing it from penetrating the skin and causing cellular damage. Its absorption spectrum typically covers the UVA II and UVA I ranges, making it effective in protecting against photoaging and skin cancer. The compound's efficacy is attributed to its chemical structure, which allows it to stabilize upon exposure to sunlight.

Biological Activity

Research on this compound's biological activity indicates several important aspects:

- Photoprotection : this compound effectively absorbs UV light, reducing the risk of DNA damage in skin cells. This protective mechanism is crucial in preventing skin cancers associated with UV exposure.

- Hormonal Activity : Some studies suggest that UV filters, including this compound, may exhibit endocrine-disrupting properties. These compounds can mimic or interfere with hormonal signaling pathways, potentially affecting reproductive health.

- Toxicological Effects : Investigations into the toxicological profile of this compound have shown that it may induce cytotoxic effects at high concentrations. For instance, in vitro studies demonstrated that exposure to high levels of this compound could lead to increased cell death in certain cell lines.

Case Studies

A review of various studies provides insights into the biological activity of this compound:

- Human Exposure Studies :

- Endocrine Disruption :

- Environmental Impact :

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

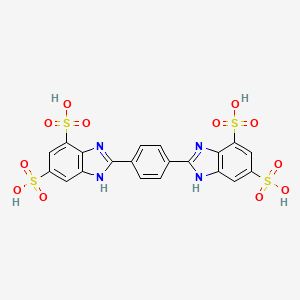

IUPAC Name |

2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O12S4/c25-37(26,27)11-5-13-17(15(7-11)39(31,32)33)23-19(21-13)9-1-2-10(4-3-9)20-22-14-6-12(38(28,29)30)8-16(18(14)24-20)40(34,35)36/h1-8H,(H,21,23)(H,22,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLOSUMZZKYEDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3S(=O)(=O)O)S(=O)(=O)O)C4=NC5=C(N4)C=C(C=C5S(=O)(=O)O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O12S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168960 | |

| Record name | Bisdisulizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170864-82-1 | |

| Record name | Bisdisulizole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170864821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisdisulizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BISDISULIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I18TO1635N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.